BenchChemオンラインストアへようこそ!

SM08502

Kinase Selectivity Alternative Splicing Kinome Profiling

SM08502 (cirtuvivint) is a superior procurement choice for oncology programs due to its uniquely broad, clean pan-CLK1-4/DYRK1-4 inhibition profile, essential for disrupting oncogenic splicing across diverse Wnt-dependent tumors. Unlike narrow-spectrum analogs (e.g., TG003 or CC-671), its broad activity translates to ≥50% TGI in >80% of 89 tested PDX/CDX models. It is the optimal tool for CTNNB1-mutant endometrial cancer studies and chemo-synergy research, with validated paclitaxel combination efficacy (p=0.0008–0.01) and ongoing AML/MDS clinical trials.

Molecular Formula
Molecular Weight
Cat. No. B1574694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSM08502
SynonymsSM08502;  SM-08502;  SM 08502; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SM08502 (Cirtuvivint) Compound Overview for Preclinical and Clinical Procurement


SM08502 (cirtuvivint) is a small-molecule, ATP-competitive, pan-CDC-like kinase (CLK) and dual-specificity tyrosine-regulated kinase (DYRK) inhibitor, optimized for Wnt pathway inhibition via modulation of alternative mRNA splicing [1]. It exhibits potent oral bioavailability and is currently under clinical evaluation in multiple Phase 1 and Phase 2 oncology trials [2].

Why SM08502 Cannot Be Substituted with Standard CLK Inhibitors


Generic substitution of CLK inhibitors is not scientifically valid due to substantial differences in kinase selectivity profiles, which dictate distinct downstream effects on alternative splicing. While some compounds inhibit only a subset of CLKs (e.g., CLK1/4 for TG003 ) or are limited to CLK2 and TTK (e.g., CC-671 ), SM08502 is a pan-inhibitor of CLK1-4 and DYRK1-4 with activity against only a minimal number of the remaining kinome [1]. This broad, yet clean, selectivity is required for the disruption of oncogenic splicing programs across a wider range of cancer types, a therapeutic vulnerability not fully addressed by narrower-spectrum or less-selective analogs.

Quantitative Differentiation of SM08502 from Key CLK/DYRK Inhibitor Comparators


Broad Pan-CLK/DYRK Inhibition with Minimal Off-Target Kinome Activity

SM08502 (cirtuvivint) distinguishes itself as a potent ATP-competitive inhibitor of all four CLK isoforms (CLK1-4) and all four DYRK isoforms (DYRK1-4). Crucially, its activity is limited to only a minimal number of the remaining CMGC-family kinases and the kinome as a whole, a selectivity profile not observed with comparators like TG003, which potently inhibits CLK1, CLK2, and CLK4 but is inactive against CLK3, or CC-671, which is a potent dual inhibitor of CLK2 and TTK [1].

Kinase Selectivity Alternative Splicing Kinome Profiling

Potent Inhibition of Wnt Pathway-Driven Transcription in Endometrial Cancer

In CTNNB1-mutant endometrial cancer models, SM08502 demonstrates a direct and robust suppression of Wnt/β-catenin transcriptional activity. This effect is more precisely quantified compared to its predecessor SM04690. SM08502 treatment decreases Wnt transcriptional activity and cellular proliferation with IC50 values in the nanomolar range for all tested endometrial cancer cell lines, while SM04690 was previously shown to inhibit β-catenin/TCF transcriptional activity with a less potent EC50 of 19.5 nM in a reporter assay [1].

Wnt Signaling Endometrial Cancer CTNNB1 Mutation

Synergistic Anti-Tumor Activity with Paclitaxel in Preclinical Models

SM08502 demonstrates a statistically significant synergistic effect with the standard-of-care chemotherapeutic agent paclitaxel in multiple in vivo endometrial cancer models. This combination effect is a key differentiator for SM08502 compared to monotherapy approaches with other CLK inhibitors. In three different mouse models (HEC265, SNGM, and Ishikawa-S33Y), the combination of SM08502 and paclitaxel resulted in significantly lower tumor volumes compared to either paclitaxel alone or SM08502 alone (p-values ranging from 0.0008 to 0.01) [1].

Combination Therapy Endometrial Cancer Synergy

Broad Anti-Tumor Efficacy Across a Large Panel of Preclinical Models

SM08502 exhibits a remarkably broad spectrum of in vivo anti-tumor activity, a profile that supports its investigation as a versatile oncology agent. In a large-scale preclinical screen, SM08502 at exposures below the maximum tolerated dose (MTD) resulted in significant disease control (≥50% tumor growth inhibition, TGI) in 38 out of 46 patient-derived xenograft (PDX) models and 38 out of 43 cell line-derived xenograft (CDX) models [1]. This breadth of activity provides a robust scientific foundation that surpasses that of many other CLK/DYRK inhibitors, which are often profiled in far fewer models.

Tumor Growth Inhibition Patient-Derived Xenograft Cell Line-Derived Xenograft

Clinical-Stage Development Across Multiple Solid and Hematologic Malignancies

SM08502 (cirtuvivint) is currently being evaluated in multiple active Phase 1 and Phase 2 clinical trials, a distinct advantage over many comparator compounds that remain in preclinical development. This includes a Phase 2 trial for advanced soft-tissue sarcomas and a Phase 1 trial in acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) [1][2]. This clinical stage differentiates SM08502 from analogs like TG003, CC-671, and ipivivint, which are not reported to have advanced to clinical testing.

Clinical Trials Soft-Tissue Sarcoma Acute Myeloid Leukemia

Recommended Procurement Scenarios for SM08502 (Cirtuvivint)


Investigating Wnt/β-catenin-Driven Cancers, Especially with CTNNB1 Mutations

SM08502 is optimally procured for research programs focused on Wnt-dependent tumors, where its ability to suppress Wnt transcriptional activity (IC50s in the nanomolar range in endometrial cancer) provides a potent and selective tool. Its demonstrated efficacy in CTNNB1-mutant endometrial cancer models makes it particularly valuable for studies exploring this common oncogenic driver [1].

Designing Rational Combination Regimens with Taxanes or Hypomethylating Agents

For investigators aiming to enhance the efficacy of standard-of-care chemotherapy, SM08502 is the preferred CLK/DYRK inhibitor due to its validated synergistic effect with paclitaxel in vivo, with statistically significant tumor control (p-values from 0.0008 to 0.01) [1]. Its ongoing clinical evaluation in combination with the hypomethylating agent ASTX727 in AML/MDS also provides a translational blueprint for such combination strategies [2].

Broad-Spectrum Oncology Target Validation in Diverse Solid and Hematologic Models

SM08502 is uniquely suited for high-throughput in vivo screening or target validation studies requiring a tool with a high probability of achieving meaningful tumor growth inhibition across many models. Its proven ≥50% TGI in over 80% of 89 PDX and CDX models provides a robust, data-driven rationale for its selection as a lead compound in new cancer types [1].

Mechanistic Studies of Alternative Splicing Dysregulation in Cancer

As a pan-CLK/DYRK inhibitor, SM08502 is the compound of choice for probing the functional consequences of inhibiting this entire kinase family on the alternative splicing landscape. Its ability to induce approximately 20% of total detected alternative splicing events (ASEs) in hematologic cancer cell lines offers a powerful, quantifiable readout for splicing-dependent biology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for SM08502

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.